Cas no 4282-78-4 (N-Propargyl Phenothiazine)

N-Propargyl Phenothiazine structure
N-Propargyl Phenothiazine structure
Nombre del producto:N-Propargyl Phenothiazine
Número CAS:4282-78-4
MF:C15H11NS
Megavatios:237.319542169571
CID:1064941

N-Propargyl Phenothiazine Propiedades químicas y físicas

Nombre e identificación

    • N-Propargyl Phenothiazine
    • 10-(2-Propyn-1-yl)-10H-phenothiazine
    • 10-PROPARGYLPHENOTHIAZINE
    • N-Propargyl Phenothi
    • 10-prop-2-ynylphenothiazine
    • Promethazine Impurity 6
    • 10-(2-Propyn-1-yl)-10H-phenothiazine (ACI)
    • 10H-Phenothiazine, 10-(2-propynyl)- (9CI)
    • Phenothiazine, 10-(2-propynyl)- (6CI, 7CI, 8CI)
    • N-Propargylphenothiazine
    • Renchi: 1S/C15H11NS/c1-2-11-16-12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h1,3-10H,11H2
    • Clave inchi: HKJXSXLOBLUWBF-UHFFFAOYSA-N
    • Sonrisas: C#CCN1C2C(=CC=CC=2)SC2C1=CC=CC=2

Atributos calculados

  • Calidad precisa: 237.06100

Propiedades experimentales

  • PSA: 28.54000
  • Logp: 3.98750

N-Propargyl Phenothiazine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
P767370-2g
N-Propargyl Phenothiazine
4282-78-4
2g
$442.00 2023-05-17
TRC
P767370-10 g
N-Propargyl Phenothiazine
4282-78-4
10g
1540.00 2021-07-19
TRC
P767370-1g
N-Propargyl Phenothiazine
4282-78-4
1g
$ 195.00 2022-06-03
TRC
P767370-1000mg
N-Propargyl Phenothiazine
4282-78-4
1g
$242.00 2023-05-17
TRC
P767370-1 g
N-Propargyl Phenothiazine
4282-78-4
1g
195.00 2021-07-19
TRC
P767370-5 g
N-Propargyl Phenothiazine
4282-78-4
5g
870.00 2021-07-19
TRC
P767370-10g
N-Propargyl Phenothiazine
4282-78-4
10g
$1877.00 2023-05-17
TRC
P767370-500mg
N-Propargyl Phenothiazine
4282-78-4
500mg
$ 135.00 2023-09-06
TRC
P767370-2 g
N-Propargyl Phenothiazine
4282-78-4
2g
360.00 2021-07-19
TRC
P767370-5g
N-Propargyl Phenothiazine
4282-78-4
5g
$1062.00 2023-05-17

N-Propargyl Phenothiazine Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, rt
1.2 8 h, rt
1.3 Reagents: Water ;  cooled
Referencia
Molecular hybridization approach for phenothiazine incorporated 1,2,3-triazole hybrids as promising antimicrobial agents: Design, synthesis, molecular docking and in silico ADME studies
Reddyrajula, Rajkumar; Dalimba, Udayakumar; Madan Kumar, S., European Journal of Medicinal Chemistry, 2019, 168, 263-282

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Sodium carbonate Solvents: Toluene ;  30 min, rt
1.2 Solvents: Toluene ;  24 h, reflux
Referencia
Accessing Heteroannular Benzoxazole and Benzimidazole Scaffolds via Carbodiimides Using Azide-Isocyanide Cross Coupling as Catalyzed by Mesoionic Singlet Palladium Carbene Complexes Derived from Phenothiazine Moiety
Dey, Shreyata ; Ghosh, Prasenjit, ACS Omega, 2023, 8(12), 11039-11064

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Ammonium chloride Solvents: Glucose ,  Urea ;  rt; 75 - 90 min, 78 - 80 °C
Referencia
Sugar-urea-salt eutectic mixture as an efficient green solvent for N-alkylation of heterocyclic secondary amines
Kumar, Koravangala S. Vinay; Swaroop, Toreshettahally R.; Ravi Singh, Krishna; Rangappa, Kanchugarakoppal S.; Sadashiva, Maralinganadoddi P., Chemical Data Collections, 2020, 29,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  4 h, rt
Referencia
One-Pot Regioselective Synthesis of Some Novel Isoxazole-Phenothiazine Hybrids and Their Antibacterial Activity
Guguloth, V.; Paidakula, S.; Vadde, R., Russian Journal of General Chemistry, 2020, 90(3), 470-475

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Acetone ;  6 h, reflux
Referencia
Molecular diversity of trimethoxyphenyl-1,2,3-triazole hybrids as novel colchicine site tubulin polymerization inhibitors
Fu, Dong-Jun; Li, Ping; Wu, Bo-Wen; Cui, Xin-Xin; Zhao, Cheng-Bin; et al, European Journal of Medicinal Chemistry, 2019, 165, 309-322

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethyl sulfoxide ;  30 min, rt
1.2 24 h, rt
Referencia
Development of a Focused Library of Triazole-Linked Privileged-Structure-Based Conjugates Leading to the Discovery of Novel Phenotypic Hits against Protozoan Parasitic Infections
Uliassi, Elisa ; Piazzi, Lorna; Belluti, Federica; Mazzanti, Andrea; Kaiser, Marcel; et al, ChemMedChem, 2018, 13(7), 678-683

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Sodium carbonate Solvents: Toluene ;  rt → 110 °C; 20 h, 110 °C
Referencia
Synthesis of Molecular Dyads and Triads Based Upon N-Annulated Perylene Diimide Monomers and Dimers
Cann, Jonathan R.; Cabanetos, Clement ; Welch, Gregory C., European Journal of Organic Chemistry, 2018, 2018(48), 6933-6943

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ;  15 h, rt
1.2 Solvents: Dimethylformamide ;  20 min, rt; 6 h, rt
Referencia
Renewable SiO2 as support for NiO catalyst for regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from azide-alkyne cycloaddition in aqueous media
Boggala, Sasikumar; Perupogu, Vijayanand; Varimalla, Shirisha; Manda, Kalpana; Akula, Venugopal, Molecular Catalysis, 2022, 521,

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile ;  15 min
1.2 Solvents: Dimethylformamide ;  20 min; 6 h, rt
Referencia
Unravel the surface active sites on Cu/MgLaO solid base catalyst by DRIFT spectroscopy and adsorption techniques for the synthesis of triazoles by click reaction
Bilakanti, Vishali; Boosa, Venu; Gutta, Naresh ; Velisoju, Vijay Kumar ; Inkollu, Sreedhar; et al, Molecular Catalysis, 2019, 476,

N-Propargyl Phenothiazine Raw materials

N-Propargyl Phenothiazine Preparation Products

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